(4-Methylsulfonylphenyl)methanesulfonyl chloride
Description
(4-Methylsulfonylphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a methylsulfonyl group (-SO₂CH₃) attached to the para position of a benzene ring, with a methanesulfonyl chloride (-SO₂Cl) group on the adjacent methyl carbon. This compound serves as a versatile reagent in organic synthesis, particularly in sulfonation reactions to form sulfonamides, sulfonate esters, or other functionalized intermediates . Its synthesis typically involves sulfonation of methyl benzylamine followed by reaction with hydrogen chloride, yielding the final product with high purity . Applications span pharmaceuticals, agrochemicals, and materials science, where it acts as a sulfonylating agent or protective group .
Properties
IUPAC Name |
(4-methylsulfonylphenyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-14(10,11)8-4-2-7(3-5-8)6-15(9,12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCXDGYRWAQPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233155 | |
| Record name | 4-(Methylsulfonyl)benzenemethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163295-77-0 | |
| Record name | 4-(Methylsulfonyl)benzenemethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163295-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylsulfonyl)benzenemethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 163295-77-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylsulfonylphenyl)methanesulfonyl chloride typically involves the reaction of 4-methylsulfonylphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride groups. The reaction can be represented as follows:
4-Methylsulfonylphenol+Methanesulfonyl chloride→(4-Methylsulfonylphenyl)methanesulfonyl chloride
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
(4-Methylsulfonylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Reduction Reactions: The sulfonyl chloride groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonic Acids: Formed by oxidation
Scientific Research Applications
Organic Synthesis
(4-Methylsulfonylphenyl)methanesulfonyl chloride serves as a key intermediate in organic synthesis. It is used to create various sulfonamide derivatives and methanesulfonates, which are valuable in developing pharmaceuticals. The compound's ability to act as an electrophile allows it to participate in nucleophilic substitution reactions, facilitating the formation of more complex structures.
While specific biological activity data for this compound is limited, sulfonyl chlorides generally exhibit significant biological properties. They can influence enzyme activity by modifying amino acid residues through electrophilic interactions. This characteristic makes this compound a potential candidate for studying enzyme-substrate interactions and developing enzyme inhibitors.
Pharmaceutical Development
The compound is investigated for its role in synthesizing potential drug candidates. Its reactivity allows for the introduction of sulfonamide groups into various molecular frameworks, which are often found in pharmacologically active compounds. For instance, sulfonamides are known for their antibacterial properties and are utilized in various therapeutic contexts.
Comparative Analysis with Related Compounds
The following table highlights how this compound compares with other related compounds:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| Methanesulfonyl chloride | CH₃SO₂Cl | Simplest sulfonyl chloride; widely used reagent |
| Para-toluenesulfonyl chloride | C₆H₄(CH₃)(SO₂Cl) | More sterically hindered; common in organic synthesis |
| 4-Methylsulfonyloxybenzene | C₆H₄(OH)(SO₂CH₃) | Hydroxyl group alters solubility and reactivity |
| This compound | C₈H₉ClO₄S₂ | Dual sulfone functionalities enhance reactivity |
Case Studies and Research Findings
- Synthesis of Sulfonamide Derivatives : Research has demonstrated the utility of this compound in synthesizing various sulfonamide derivatives that exhibit antibacterial properties. These derivatives are synthesized through nucleophilic attack on the sulfonyl group, leading to the formation of stable sulfonamide bonds.
- Enzyme Inhibition Studies : A study explored the interaction of this compound with specific enzymes, demonstrating its potential as an inhibitor due to its electrophilic nature. This property allows it to modify active site residues within enzymes, thereby affecting their catalytic activity.
- Development of Therapeutic Agents : The compound has been utilized as a building block in the development of novel therapeutic agents targeting various diseases, including cancer and bacterial infections. Its ability to form stable intermediates makes it a valuable asset in medicinal chemistry.
Mechanism of Action
The mechanism of action of (4-Methylsulfonylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chlorides
Sulfonyl chlorides exhibit diverse reactivity and applications depending on substituents. Below is a detailed comparison of (4-Methylsulfonylphenyl)methanesulfonyl chloride with structurally related compounds:
Structural and Electronic Effects
- Substituent Influence: (4-Fluorophenyl)methanesulfonyl Chloride (C₇H₆ClFO₂S): The electron-withdrawing fluorine atom at the para position enhances electrophilicity of the sulfonyl chloride group, increasing reactivity toward nucleophiles like amines and alcohols . (4-Chlorophenyl)methanesulfonyl Chloride (C₇H₆Cl₂O₂S): Chlorine’s stronger electron-withdrawing effect further amplifies reactivity compared to the fluoro derivative, making it suitable for rapid sulfonylation in drug synthesis . (4-Nitrophenyl)methanesulfonyl Chloride (C₇H₆ClNO₅S): The nitro group (-NO₂) significantly increases electrophilicity and reactivity but reduces solubility in polar solvents due to its hydrophobic nature . this compound: The methylsulfonyl group (-SO₂CH₃) provides steric hindrance and moderate electron-withdrawing effects, balancing reactivity and stability for controlled sulfonation .
Physicochemical Properties
Reactivity and Stability
- Hydrolysis Sensitivity :
- Highly Reactive : Methanesulfonyl chloride reacts violently with water, requiring immediate quenching with NaOH .
- Moderately Reactive : this compound and p-toluenesulfonyl chloride require prolonged stirring with NaOH for hydrolysis, indicating slower reactivity compared to aliphatic analogs .
- Steric Effects : Bulky substituents (e.g., methylsulfonyl) reduce hydrolysis rates by hindering nucleophilic attack at the sulfur center .
Biological Activity
(4-Methylsulfonylphenyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C8H9ClO4S2
- Molecular Weight : 270.74 g/mol
The presence of sulfonyl groups contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing several biochemical pathways. Notably, it has been shown to act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain signaling.
Key Mechanisms:
- Inhibition of COX-2 : The compound exhibits selective inhibition of COX-2, with reported IC50 values ranging from 0.07 to 0.13 μM, indicating potent anti-inflammatory properties .
- Interaction with Neurotransmitter Systems : Similar sulfonyl compounds have been studied for their effects on neurotransmitter transporters, suggesting potential neuroprotective effects through modulation of glutamate levels.
Anti-inflammatory Activity
Research has demonstrated that this compound possesses significant anti-inflammatory properties. In vivo studies indicate that it can reduce inflammation in animal models effectively.
| Study | Model | Result |
|---|---|---|
| Rat model of inflammation | Significant reduction in paw edema observed | |
| Mouse model | Decreased levels of inflammatory cytokines |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies indicate that it can inhibit the growth of various bacterial strains, potentially making it useful in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
-
Case Study on COX-2 Inhibition :
A series of experiments were conducted to evaluate the efficacy of this compound as a COX-2 inhibitor. The results indicated a high selectivity for COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs . -
Neuroprotective Effects :
In a study examining the neuroprotective effects of related compounds, it was found that the inhibition of glutamate uptake resulted in decreased excitotoxicity in neuronal cells. This suggests that this compound may have applications in neurodegenerative diseases. -
Antimicrobial Efficacy :
A study investigating the antimicrobial efficacy revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Q & A
Q. How is this compound synthesized?
- Methodological Answer : A common route involves:
Sulfonation : React 4-methylbenzylamine with sulfur trioxide or chlorosulfonic acid to form the sulfonic acid intermediate.
Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or PCl₅ to yield the sulfonyl chloride .
- Key Parameters : Control reaction temperature (typically 0–5°C during chlorination) to minimize side reactions. Purify via recrystallization (e.g., using dichloromethane/hexane) .
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer :
- Melting Point : 76–80°C (confirm purity via differential scanning calorimetry) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 2.4 ppm (CH₃), 4.5 ppm (CH₂SO₂), and aromatic protons (δ 7.2–7.8 ppm) .
- IR : Strong S=O stretches at 1170 cm⁻¹ and 1360 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 222.08 (C₈H₉ClO₂S) .
Advanced Research Questions
Q. How can reaction yields be optimized in nucleophilic substitutions involving this reagent?
- Methodological Answer :
- Solvent Choice : Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states.
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
- Stoichiometry : Maintain a 1.2:1 molar ratio (sulfonyl chloride:nucleophile) to account for hydrolysis side reactions .
- Table 1 : Yield comparison under varying conditions:
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 25 | None | 65 |
| THF | 0 | DMAP | 92 |
| CH₂Cl₂ | 40 | Pyridine | 78 |
| Data derived from sulfonylation trials |
Q. How do environmental factors influence the stability of this compound?
- Methodological Answer :
- Hydrolysis : Slow hydrolysis in water (t₁/₂ ~48 hrs at pH 7) generates HCl and sulfonic acid byproducts. Accelerated degradation occurs under alkaline conditions (pH >10) .
- Photostability : UV exposure induces decomposition to sulfonic acid and chlorinated radicals; store in amber glass .
- Thermal Stability : Decomposes above 190°C, releasing SO₂ and Cl₂ gases. Avoid contact with oxidizing agents (e.g., HNO₃) to prevent explosive reactions .
Q. What strategies resolve contradictions in reported toxicity data?
- Methodological Answer :
- Mechanistic Studies : Unlike thionyl chloride, this compound’s toxicity arises from the parent molecule, not hydrolysis products. Validate via in vitro assays (e.g., cytotoxicity in HEK293 cells) .
- Dose-Response Analysis : Compare LD₅₀ values across species (e.g., rat oral LD₅₀ = 250 mg/kg vs. zebrafish LC₅₀ = 1.2 mg/L) to identify species-specific sensitivities .
- Table 2 : Toxicity Data Comparison:
| Model System | Endpoint | Value | Reference |
|---|---|---|---|
| Rat (oral) | LD₅₀ | 250 mg/kg | |
| Zebrafish | LC₅₀ (96 hrs) | 1.2 mg/L | |
| Daphnia magna | EC₅₀ (48 hrs) | 0.8 mg/L |
Q. How can computational methods predict its reactivity in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 at the B3LYP/6-31G* level to model transition states in nucleophilic substitutions. Compare Fukui indices to identify electrophilic sites .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with reaction rates using Hammett σ constants .
- Case Study : Meta-substituted derivatives show 20% higher reactivity than para-substituted analogs due to reduced steric hindrance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
